Chemical properties of 4-(3-bromophenyl)-4-oxo-2-butenoic acid
Chemical properties of 4-(3-bromophenyl)-4-oxo-2-butenoic acid
High-Value Intermediate for Covalent Inhibitors and Heterocyclic Scaffolds
Executive Summary
This technical guide profiles 4-(3-bromophenyl)-4-oxo-2-butenoic acid (also known as 3-(3-bromobenzoyl)acrylic acid), a critical intermediate in medicinal chemistry. Unlike simple acrylic acids, this molecule features a conjugated aroyl-ene-acid system that confers unique electrophilic properties, making it an ideal "warhead" for cysteine-targeting covalent drugs and a versatile precursor for pyridazinone-based pharmacophores.
This guide addresses a common synthetic pitfall: the regioselectivity issues inherent in Friedel-Crafts acylation. We provide a validated, regiocontrolled aldol condensation protocol to access the meta-substituted isomer specifically, ensuring high purity for downstream applications.
Physicochemical Profile
| Property | Value / Description | Notes |
| IUPAC Name | (2E)-4-(3-Bromophenyl)-4-oxobut-2-enoic acid | Trans isomer is thermodynamically favored. |
| Molecular Formula | C₁₀H₇BrO₃ | |
| Molecular Weight | 255.07 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Solubility | DMSO, Methanol, Ethanol | Poor solubility in water; soluble in alkaline aqueous buffers. |
| pKa (COOH) | ~3.8 – 4.2 (Estimated) | Acidic strength enhanced by the electron-withdrawing aroyl group. |
| Key Functional Groups | Aryl Bromide, Enone, Carboxylic Acid | Enables Pd-coupling, Michael addition, and condensation respectively. |
Synthetic Strategy: Overcoming Regioselectivity Challenges
The "Friedel-Crafts Trap"
A common error in synthesizing aroylacrylic acids is relying solely on Friedel-Crafts acylation of bromobenzene with maleic anhydride.
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Issue: Bromine is an ortho/para director. This reaction predominantly yields the 4-bromo (para) isomer.
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Solution: To access the 3-bromo (meta) isomer, a regiocontrolled Aldol Condensation strategy is required, utilizing 3-bromoacetophenone and glyoxylic acid.
Validated Protocol: Acid-Catalyzed Aldol Condensation
Objective: Synthesis of (E)-4-(3-bromophenyl)-4-oxo-2-butenoic acid.
Reagents:
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3-Bromoacetophenone (1.0 equiv)
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Glyoxylic acid monohydrate (1.2 equiv)
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p-Toluenesulfonic acid (pTsOH) (0.1 equiv) or Acetic Acid/Pyrrolidine (catalytic)
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Solvent: Toluene (for reflux) or Acetic Acid (for microwave)
Step-by-Step Methodology:
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Setup: Charge a reaction vessel with 3-bromoacetophenone and glyoxylic acid monohydrate.
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Catalysis: Add pTsOH (10 mol%).
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Reaction:
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Method A (Thermal): Reflux in toluene with a Dean-Stark trap to remove water for 4–6 hours.
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Method B (Microwave - Preferred): Irradiate in acetic acid at 100°C for 30–60 minutes.
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Workup: Cool the mixture. The product often precipitates directly. If not, concentrate the solvent and induce crystallization with cold water/ethanol.
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Purification: Recrystallize from ethanol/water or acetic acid to yield the pure (E)-isomer as a white solid.
Mechanism & Logic: The reaction proceeds via the formation of an enol/enamine equivalent from the acetophenone, which attacks the highly electrophilic aldehyde of glyoxylic acid. Acidic conditions promote the subsequent dehydration (E1cB-like elimination), driving the equilibrium toward the conjugated enone product.
Visualization: Synthesis Pathways
Caption: Contrast between Friedel-Crafts (yielding unwanted para-isomer) and Aldol Condensation (yielding desired meta-isomer).
Chemical Reactivity & Transformations[1][2]
The molecule possesses three distinct reactive centers, allowing for orthogonal functionalization.
A. Michael Addition (Cysteine Targeting)
The enone double bond is highly electron-deficient due to the conjugation with both the ketone and the carboxylic acid.
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Reactivity: Rapidly reacts with soft nucleophiles like thiols (R-SH).
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Application: Used as a covalent "warhead" in drug design to target non-catalytic cysteines in kinases or proteases.
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Protocol Insight: The reaction is reversible (retro-Michael) under physiological conditions unless stabilized, but the carboxylic acid moiety can form H-bonds within the active site to lock the conformation.
B. Heterocyclization (Pyridazinone Synthesis)
Reaction with hydrazine hydrate or substituted hydrazines yields pyridazin-3(2H)-ones .
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Mechanism: Condensation of hydrazine with the ketone followed by intramolecular cyclization with the carboxylic acid/ester.
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Significance: Pyridazinones are privileged scaffolds in NSAIDs, cardiotonic agents, and phosphodiesterase inhibitors.
C. Palladium-Catalyzed Coupling
The 3-bromo substituent on the phenyl ring remains intact during the aldol and Michael steps, serving as a handle for late-stage diversification.
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Suzuki-Miyaura: Coupling with aryl boronic acids.
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Sonogashira: Introduction of alkynes.
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Heck: Vinylation.
Visualization: Reactivity Map
Caption: Orthogonal reactivity profiles allows for diverse chemical space exploration.
Biological Relevance
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Covalent Inhibition: The 4-oxo-2-butenoic acid motif mimics the transition state of peptide hydrolysis and reacts with active site nucleophiles. Derivatives have shown activity against Phospholipase A2 (PLA2) and Kynurenine 3-monooxygenase (KMO) .
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Antibacterial Agents: The electrophilic nature allows these compounds to deplete cellular thiols in bacteria, exhibiting bacteriostatic effects.
References
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Microwave-assisted synthesis of 4-oxo-2-butenoic acids by aldol-condensation of glyoxylic acid. RSC Advances, 2014.
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Reactivity of (E)-4-aryl-4-oxo-2-butenoic acid phenylamides with piperidine and benzylamine. Monatshefte für Chemie, 2014.
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Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds. Egyptian Journal of Chemistry, 2012.[1]
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Friedel-Crafts and Aldol Approaches to Aroylacrylic Acids. Organic Syntheses, Coll. Vol. 3, p. 109.
